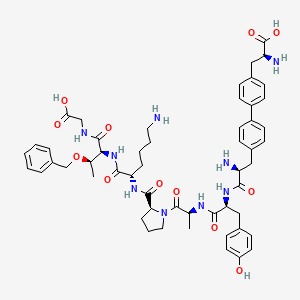

Bip-tyr-ala-pro-lys-thr(obzl)-gly

Description

Properties

Molecular Formula |

C54H69N9O12 |

|---|---|

Molecular Weight |

1036.2 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-[4-[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-(carboxymethylamino)-1-oxo-3-phenylmethoxybutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]phenyl]propanoic acid |

InChI |

InChI=1S/C54H69N9O12/c1-32(53(72)63-26-8-12-45(63)51(70)60-43(11-6-7-25-55)49(68)62-47(52(71)58-30-46(65)66)33(2)75-31-37-9-4-3-5-10-37)59-50(69)44(29-36-17-23-40(64)24-18-36)61-48(67)41(56)27-34-13-19-38(20-14-34)39-21-15-35(16-22-39)28-42(57)54(73)74/h3-5,9-10,13-24,32-33,41-45,47,64H,6-8,11-12,25-31,55-57H2,1-2H3,(H,58,71)(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,65,66)(H,73,74)/t32-,33+,41-,42-,43-,44-,45-,47-/m0/s1 |

InChI Key |

WWXCYGORDIEWIZ-YAXCISKESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N)OCC5=CC=CC=C5 |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Bip Tyr Ala Pro Lys Thr Obzl Gly and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Complex Sequences

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for assembling peptides like "Bip-tyr-ala-pro-lys-thr(obzl)-gly". nih.govnih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govyoutube.com The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus eliminating the need for complex purification of intermediate products. rsc.org

Fmoc/tBu Protection Strategy in the Synthesis of "this compound"

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted and robust method for SPPS, and it is particularly well-suited for the synthesis of "this compound". nih.govrsc.orgiris-biotech.deresearchgate.net In this approach, the α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. creative-peptides.com This group is stable under the acidic conditions used for side-chain deprotection but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). researchgate.netcreative-peptides.com

The synthesis commences by attaching the C-terminal amino acid, glycine (B1666218) in this case, to the solid support. Subsequently, the Fmoc group is removed from the resin-bound glycine, and the next amino acid in the sequence, Thr(OBzl), is introduced with its α-amino group protected by Fmoc and its side chain protected. This cycle of deprotection and coupling is repeated for each amino acid—lysine, proline, alanine (B10760859), tyrosine, and finally the non-canonical amino acid, Biphenylalanine (Bip)—until the full peptide chain is assembled. The side chains of the amino acids, where necessary, are protected by acid-labile groups, most commonly the tert-butyl (tBu) group. iris-biotech.deresearchgate.net This orthogonality of the protecting groups is a key feature of the Fmoc/tBu strategy, allowing for the selective removal of the N-terminal Fmoc group at each step without affecting the side-chain protecting groups. iris-biotech.deresearchgate.netnih.govbiosynth.com

| Step | Action | Reagents | Purpose |

| 1 | Resin Loading | Fmoc-Gly-OH, Coupling Agent, Resin | Covalently attach the first amino acid to the solid support. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from the N-terminus of the growing peptide chain. |

| 3 | Coupling | Fmoc-Thr(OBzl)-OH, Coupling Agent | Add the next amino acid to the deprotected N-terminus. |

| 4 | Washing | DMF, DCM | Remove excess reagents and byproducts. |

| 5 | Repeat | Repeat steps 2-4 for each subsequent amino acid (Lys, Pro, Ala, Tyr, Bip) | Elongate the peptide chain. |

| 6 | Final Cleavage | Trifluoroacetic Acid (TFA) with scavengers | Cleave the completed peptide from the resin and remove side-chain protecting groups. |

Challenges and Solutions in Incorporating Non-Canonical Amino Acids (NCAAs) such as Bip

The incorporation of non-canonical amino acids (NCAAs) like Biphenylalanine (Bip) into a peptide sequence presents unique challenges that require careful optimization of synthetic protocols. nih.gov These challenges primarily stem from the steric bulk and altered reactivity of the NCAA compared to standard amino acids. researchgate.net

The bulky biphenyl (B1667301) side chain of Bip can sterically hinder the coupling reaction, leading to incomplete acylation and lower yields. researchgate.net To overcome this, a combination of strategies is often employed. The choice of coupling reagent is critical. While standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used, more potent activating agents are often preferred for hindered couplings. uni-kiel.de Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or its derivatives, have proven to be highly effective in promoting the efficient coupling of sterically hindered amino acids. luxembourg-bio.com The use of phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful option, particularly for difficult couplings. luxembourg-bio.com

| Coupling Reagent | Advantages for Hindered Coupling | Considerations |

| HATU/HBTU | High reactivity, rapid coupling kinetics. | Potential for side reactions like guanidinylation if not used correctly. peptide.com |

| PyBOP | Effective for hindered amino acids and cyclization reactions. | Higher cost compared to some other reagents. luxembourg-bio.com |

| DIC/Oxyma | Good performance, considered a more modern and safer alternative to HOBt. researchgate.net | May require longer reaction times for very hindered couplings. |

Increasing the reaction time and temperature (within the limits of peptide and resin stability) can also help to drive the coupling of the Bip residue to completion. Microwave-assisted SPPS has emerged as a valuable technique to accelerate these difficult coupling steps by providing rapid and efficient heating. researchgate.net

A significant risk during the activation and coupling of any amino acid, including NCAAs, is racemization—the loss of stereochemical integrity at the α-carbon. peptide.comnih.govchemrxiv.org This is particularly a concern when using highly activating coupling reagents. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. uni-kiel.de

To suppress racemization during the incorporation of Bip, several strategies can be implemented. The addition of a racemization-suppressing agent like HOBt or its more reactive analogue, 6-Cl-HOBt or HOAt (1-hydroxy-7-azabenzotriazole), is a standard practice. peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. The choice of solvent can also play a role, with less polar solvents sometimes helping to minimize racemization. Furthermore, careful control of the reaction temperature and minimizing the pre-activation time of the amino acid before adding it to the deprotected peptide-resin are crucial steps to maintain the chiral purity of the final peptide. nih.gov

Orthogonal Protecting Group Strategies for Thr(OBzl) and Lysine Side Chains

The successful synthesis of "this compound" relies on an orthogonal protecting group strategy, which allows for the selective removal of different protecting groups without affecting others. iris-biotech.deresearchgate.netnih.govbiosynth.comresearchgate.net This is essential for managing the reactive side chains of threonine and lysine.

In the context of the Fmoc/tBu strategy, the side chains of most amino acids are protected with acid-labile groups. researchgate.net For lysine, the ε-amino group is typically protected with the tert-butoxycarbonyl (Boc) group. peptide.com The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA during the final cleavage step. creative-peptides.compeptide.com

The hydroxyl group of threonine in this specific peptide is protected by an O-benzyl (OBzl) group. The benzyl (B1604629) group is a well-established protecting group for hydroxyl and carboxyl functions. creative-peptides.compeptide.com A key consideration is its stability and the conditions required for its removal.

The O-benzyl group is generally stable to the basic conditions of Fmoc deprotection and the milder acidic conditions that might be used for the cleavage of very acid-labile resins. iris-biotech.depeptide.com However, its removal typically requires stronger acidic conditions than those used for tBu-based protecting groups. While standard final cleavage with a high concentration of TFA will cleave the O-benzyl group, its cleavage kinetics can be slower than that of the tBu group. nih.gov This differential lability can sometimes be exploited in more complex synthetic schemes, although in a standard Fmoc/tBu synthesis, both are typically removed simultaneously during the final cleavage from the resin. It is important to be aware of potential side reactions during the cleavage of benzyl ethers, such as the rearrangement of O-benzyltyrosine to 3-benzyltyrosine, although this is more of a concern in older Boc/Bzl strategies. nih.gov

Compound Names

| Abbreviation | Full Name |

| Bip | Biphenylalanine |

| Tyr | Tyrosine |

| Ala | Alanine |

| Pro | Proline |

| Lys | Lysine |

| Thr(OBzl) | O-benzyl-Threonine |

| Gly | Glycine |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| tBu | tert-butyl |

| OBzl | O-benzyl |

| NCAAs | Non-Canonical Amino Acids |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic Acid |

| DCC | N,N'-dicyclohexylcarbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | N-hydroxybenzotriazole |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| DIC | N,N'-diisopropylcarbodiimide |

| Oxyma | Ethyl (hydroxyimino)cyanoacetate |

| HOAt | 1-hydroxy-7-azabenzotriazole |

| Boc | tert-butoxycarbonyl |

Solution-Phase Peptide Synthesis Approaches for Fragments or Full Peptide

While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase peptide synthesis (SolPPS), also known as liquid-phase synthesis, remains a valuable and sometimes necessary strategy, particularly for peptides with unusual structures or for large-scale production. nih.govnih.gov For a complex peptide like this compound, a solution-phase approach could involve a fragment condensation strategy.

In this approach, the full peptide is assembled from smaller, pre-synthesized peptide fragments. nih.gov For example, the heptapeptide (B1575542) could be synthesized by coupling two or three fragments, such as:

Fragment A: Bip-Tyr-Ala

Fragment B: Pro-Lys(PG)-Thr(OBzl)

Fragment C: Gly

These fragments are synthesized individually in solution, purified, and then coupled together. This method helps to overcome solubility issues that can arise with longer peptides and allows for easier purification of intermediates. bachem.com Key steps in SolPPS include:

Fragment Synthesis: Each fragment is built sequentially, one amino acid at a time, in solution. This involves the use of protecting groups for the N-terminus (e.g., Boc or Z) and side chains, and activation of the C-terminal carboxyl group for peptide bond formation. bachem.com

Purification of Intermediates: After each coupling and deprotection step, the intermediate peptide must be isolated and purified, often through extraction, precipitation, or crystallization.

Fragment Condensation: The purified fragments are coupled using a reagent that minimizes the risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov

Final Deprotection: All remaining protecting groups are removed to yield the final peptide.

Recent advancements in SolPPS aim to improve efficiency. For instance, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can facilitate rapid and efficient peptide bond formation with minimal epimerization and water-soluble by-products, enhancing the sustainability of the process. mdpi.com

Chemoenzymatic Synthesis of Modified Peptides

Chemoenzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the versatility of chemical synthesis, offering a green and efficient alternative to purely chemical methods. nih.govresearchgate.net This approach is particularly advantageous for ligating peptide fragments, often under mild, aqueous conditions, which helps to avoid harsh chemicals and complex protection-deprotection steps. nih.govrsc.org

For the synthesis of this compound, a CEPS strategy would typically involve:

Chemical Synthesis of Fragments: The peptide would be broken down into smaller fragments that are synthesized using standard chemical methods like SPPS. rsc.org For example, fragments like Bip-Tyr-Ala-Pro-Lys-OH and H-Thr(OBzl)-Gly-NH2 could be prepared.

Enzymatic Ligation: An enzyme, such as a ligase or a protease, is used to catalyze the formation of a peptide bond between the fragments. nih.gov Engineered proteases like omniligase-1, derived from subtilisin, have shown broad specificity and are effective for such ligations. rsc.org The reaction conditions, including pH, temperature, and co-solvents, must be optimized to favor synthesis over hydrolysis. nih.govrsc.org

Purification: The final product is then purified to remove the enzyme, unreacted fragments, and any by-products.

The choice of enzyme and the ligation site are crucial. Thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) machinery are another class of enzymes that can be used, particularly for macrocyclization, but also for intermolecular ligation. nih.gov CEPS is a powerful tool for producing complex and modified peptides, combining the efficiency of SPPS for fragment generation with the clean and specific nature of enzymatic coupling. rsc.orgnih.gov

Advanced Purification Techniques for Modified Peptides

The purification of a modified peptide like this compound is a critical step to ensure a high-purity final product, free from impurities generated during synthesis. bachem.com Given the peptide's complexity and hydrophobicity (due to the Bip and benzyl groups), advanced chromatographic techniques are essential. americanpeptidesociety.orgmypeptides.net

Table 2: Advanced Purification Techniques for Modified Peptides

| Technique | Abbreviation | Principle of Separation | Application for this compound |

|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC | Separation based on hydrophobicity. bachem.com | Primary method due to the peptide's hydrophobic character. A C18 column with a water/acetonitrile (B52724) gradient is typically used. bachem.comamericanpeptidesociety.org |

| Size-Exclusion Chromatography | SEC | Separation based on molecular size and shape. americanpeptidesociety.org | Useful for removing aggregates or very small impurities. americanpeptidesociety.org |

| Ion-Exchange Chromatography | IEX | Separation based on net charge. mypeptides.net | Can separate peptides with different charge states, useful if deprotection is incomplete or side reactions have occurred. |

| Hydrophobic Interaction Chromatography | HIC | Separation based on hydrophobicity, but under high salt conditions. mypeptides.net | An alternative to RP-HPLC, particularly useful as an orthogonal purification step after IEX. mypeptides.net |

| Multicolumn Countercurrent Solvent Gradient Purification | MCSGP | A continuous chromatography process that recycles mixed fractions, increasing yield and reducing solvent consumption. bachem.com | A highly efficient and sustainable option for large-scale purification, offering higher yields compared to batch HPLC. bachem.com |

The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates the target peptide from impurities based on their hydrophobic character. americanpeptidesociety.org For this compound, a stationary phase like C18-modified silica (B1680970) would be used with a mobile phase gradient, typically of water and acetonitrile containing a small amount of an ion-pairing agent like TFA. bachem.com

To achieve the highest purity, multiple orthogonal chromatographic steps might be necessary. For instance, an initial purification by RP-HPLC could be followed by Ion-Exchange Chromatography (IEX) , which separates molecules based on their net charge, or Size-Exclusion Chromatography (SEC) , which separates based on size. americanpeptidesociety.orgmypeptides.net For large-scale manufacturing, advanced techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) offer significant advantages in terms of efficiency, solvent reduction, and yield. bachem.com

Conformational Analysis and Structural Elucidation of Bip Tyr Ala Pro Lys Thr Obzl Gly

Experimental Biophysical Techniques for Peptide Structure Determination

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. nih.govnih.gov The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, such as α-helices, β-sheets, β-turns, and random coils. optica.orgnih.gov

Table 1: Representative CD Spectral Data for Different Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) and Characteristic Signal |

|---|---|

| α-Helix | Negative ellipticity at ~222 nm and ~208 nm, Positive ellipticity at ~192 nm |

| β-Sheet | Negative ellipticity at ~217 nm, Positive ellipticity at ~195 nm |

| β-Turn | Various, often a weak negative band around 220-230 nm and a positive band around 205 nm |

This table presents typical CD spectral features for common peptide secondary structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govchemrxiv.org For Bip-tyr-ala-pro-lys-thr(obzl)-gly, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized. wikipedia.org

Key NMR parameters for structure determination include:

Nuclear Overhauser Effect (NOE): NOE data provides information about the spatial proximity of protons within the peptide, which is crucial for determining its 3D fold. nih.gov

J-coupling constants: These constants provide information about the dihedral angles of the peptide backbone and side chains. researchgate.net

Chemical shifts: The chemical shifts of protons and carbons can be indicative of the local chemical environment and secondary structure. researchgate.net

Through the analysis of 2D NMR spectra such as COSY, TOCSY, and NOESY, the resonances of the individual amino acid residues in this compound can be assigned. wikipedia.org The pattern of NOE connectivities would reveal the peptide's folding, while J-coupling constants would help to define the backbone and side-chain torsion angles. The presence of the Bip and Thr(OBzl) residues would introduce unique chemical shifts and NOE patterns that would need to be carefully analyzed to understand their influence on the local and global conformation of the peptide.

Table 2: Key NMR Parameters and Their Structural Implications

| NMR Parameter | Information Provided |

|---|---|

| Nuclear Overhauser Effect (NOE) | Inter-proton distances, crucial for 3D structure determination. |

| 3JHN-Hα Coupling Constant | Backbone dihedral angle (φ), indicative of secondary structure. |

| Chemical Shift Index (CSI) | Identification of secondary structure elements (α-helix, β-sheet). |

This table summarizes key NMR parameters used in peptide structure elucidation.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a "fingerprint" of a molecule's chemical bonds and functional groups. elifesciences.orgnih.gov In peptide analysis, these techniques are particularly sensitive to the conformation of the peptide backbone, providing information about its secondary structure. nih.govresearchgate.net

The amide I band (1600-1700 cm⁻¹) in the FTIR and Raman spectra is especially informative, as its frequency is sensitive to the different types of secondary structures. nih.gov

α-helices typically show an amide I band around 1650-1658 cm⁻¹.

β-sheets exhibit a major band around 1620-1640 cm⁻¹ and often a minor, higher frequency band around 1680-1690 cm⁻¹.

β-turns and random coils have bands in the 1640-1650 cm⁻¹ and 1660-1680 cm⁻¹ regions, respectively. nih.gov

For this compound, both FTIR and Raman spectroscopy could be used to complement the secondary structure information obtained from CD spectroscopy. The vibrational spectra would provide a detailed picture of the hydrogen bonding patterns and the conformational state of the peptide backbone. The unique vibrational modes of the biphenyl (B1667301) group in the Bip residue and the benzyl (B1604629) group in Thr(OBzl) could also be identified, offering insights into their local environment within the peptide structure. optica.org

Table 3: Characteristic Amide I Frequencies in Vibrational Spectroscopy for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm-1) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (major band), 1680 - 1690 (minor band) |

| β-Turn | 1660 - 1680 |

This table shows the general correlation between amide I vibrational frequencies and peptide secondary structure.

The interaction of peptides with biological membranes is crucial for the function of many bioactive peptides. wikipedia.org A variety of advanced techniques can be employed to study these interactions. For a peptide like this compound, which contains both hydrophobic (Bip, Ala, Pro, Tyr) and charged (Lys) residues, interactions with lipid membranes are plausible.

Techniques to study peptide-membrane interactions include:

Solid-State NMR (ssNMR): This technique can provide high-resolution structural information about peptides bound to lipid bilayers, including their orientation and depth of insertion. rsc.org

Fluorescence Spectroscopy: The intrinsic fluorescence of the tyrosine residue or the introduction of a fluorescent label can be used to monitor the binding of the peptide to model membranes and any conformational changes that occur upon binding. wikipedia.org

Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of peptide-membrane binding, such as the binding affinity and enthalpy of interaction.

Atomic Force Microscopy (AFM): AFM can visualize the effect of the peptide on the morphology of the lipid bilayer, such as the formation of pores or other disruptions. wikipedia.org

These techniques would provide a detailed understanding of how this compound interacts with lipid membranes, which could be relevant to its potential biological activity. The hydrophobic Bip and Thr(OBzl) residues may play a significant role in penetrating the lipid bilayer. nih.gov

Influence of Bip and Thr(OBzl) Residues on Peptide Conformation and Dynamics

The incorporation of non-standard amino acids such as Biphenylalanine (Bip) and O-benzyl-threonine (Thr(OBzl)) into a peptide sequence can have a profound impact on its conformation, stability, and biological activity.

The Biphenylalanine (Bip) residue is a bulky, hydrophobic amino acid that can significantly influence peptide conformation. The large biphenyl side chain can promote the formation of specific secondary structures, such as β-turns or helical structures, through steric interactions and potential π-π stacking interactions. In some cases, the introduction of a bulky aromatic group like biphenyl can act as a strong conformational constraint. nih.gov The hydrophobicity of the Bip residue may also drive the peptide to adopt conformations that shield this residue from the aqueous environment, potentially leading to aggregation or specific interactions with hydrophobic pockets in target proteins or membranes. acs.org

Role of Biphenylalanine (Bip) in Inducing Structural Motifs and Rigidity

The stability of such structures is often driven by non-covalent interactions, such as aromatic or hydrogen bonding. nih.gov The biphenyl moiety of Bip can engage in π-π stacking interactions with other aromatic residues within the peptide, such as the Tyrosine (Tyr) in this sequence, or with target receptors. These interactions are crucial forces that can stabilize specific conformations, like turns or helical structures, thereby reducing the conformational flexibility typical of short linear peptides. nih.govnih.gov By limiting the peptide's ability to adopt multiple, energetically similar conformations in solution, the entropic cost of binding to a target is lowered, which can lead to higher binding affinity. nih.gov

Furthermore, the introduction of rigid elements like Bip can protect the peptide from proteolytic degradation, as the constrained conformation may no longer fit into the active sites of proteases, thus enhancing the peptide's half-life. nih.gov The presence of Bip is therefore a deliberate design choice to create a more structured, stable, and potent peptide.

Table 1: Research Findings on the Structural Influence of Biphenylalanine (Bip)

| Finding | Implication for Peptide Structure | Source |

|---|---|---|

| Aromatic side chains trigger the formation of structures like nanotubes or ribbons. | Bip's biphenyl group can drive self-assembly and ordered structure formation. | nih.gov |

| Non-coded amino acids are used to fine-tune pharmacological properties. | Bip is strategically included to optimize the peptide's biological activity. | nih.gov |

| Limiting conformational flexibility can improve binding affinity. | The rigidity induced by Bip is expected to enhance the peptide's binding capabilities. | nih.gov |

Conformational Impact of O-Benzyl Threonine

The modification of amino acid side chains is another powerful tool in peptide chemistry. In this peptide, the threonine residue is present as O-benzyl threonine (Thr(obzl)), where the side-chain hydroxyl group is protected by a benzyl group. This modification has significant conformational implications.

The bulky benzyl group introduces considerable steric hindrance, which restricts the rotational freedom (chi angles) of the threonine side chain and can also influence the local backbone torsion angles (phi and psi). This steric clash can force the peptide backbone to adopt specific conformations to accommodate the large substituent, potentially inducing or stabilizing turn structures. The use of such protecting groups or modifications can be a key part of controlling the peptide's final three-dimensional shape. researchgate.net

Table 2: Potential Conformational Impacts of O-Benzyl Threonine (Thr(obzl))

| Feature | Potential Conformational Effect | Source |

|---|---|---|

| Bulky Benzyl Group | Introduces steric hindrance, restricting side-chain and backbone rotational freedom. | researchgate.net |

| Increased Hydrophobicity | May influence peptide folding and interaction with hydrophobic pockets in target proteins. | rsc.org |

| Synthesis Strategy | Often used as a protecting group, but its presence in the final compound is a key structural feature. | researchgate.net |

| Interaction Potential | The benzyl group's aromatic ring can participate in π-stacking or hydrophobic interactions. | rsc.org |

Conformational Landscapes and Stability of the Peptide "this compound"

The conformational landscape of a peptide describes the ensemble of all possible three-dimensional structures it can adopt in solution. youtube.com For "this compound," this landscape is shaped by the cumulative effects of its individual amino acids. The peptide's stability, both conformational and against degradation, is a direct consequence of this landscape.

The primary sequence itself dictates a great deal about the peptide's stability and structure. sigmaaldrich.com The presence of proline (Pro) introduces a rigid kink in the peptide backbone, limiting conformational freedom. The combination of the rigidifying Bip residue and the sterically demanding Thr(obzl) further constrains the available conformational space. These features likely guide the peptide into a more defined and stable structure compared to a similar peptide made only of standard amino acids. nih.govnih.gov

However, even constrained peptides exist as an ensemble of structures in solution. youtube.com The final conformational preference is a delicate balance between the intrinsic tendencies of the amino acid sequence and the influence of the environment (e.g., solvent). nih.gov Techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, often paired with computational modeling, are required to fully elucidate this conformational landscape. nih.govmdpi.com

Table 3: Factors Influencing the Conformational Landscape and Stability

| Component/Factor | Influence on Conformation & Stability | Source |

|---|---|---|

| Biphenylalanine (Bip) | Induces rigidity and defined structural motifs through aromatic interactions. | nih.gov |

| O-Benzyl Threonine (Thr(obzl)) | Sterically restricts local conformation. | researchgate.net |

| Proline (Pro) | Creates a fixed bend in the peptide backbone, reducing flexibility. | nih.gov |

| Tyrosine (Tyr) | Aromatic side chain can participate in stabilizing π-π stacking interactions. | rsc.org |

| Peptide Backbone | The sequence of amino acids is the primary determinant of the final structure. | sigmaaldrich.comncert.nic.in |

| Solvent Environment | The polarity and nature of the solvent can shift the equilibrium between different conformations. | nih.gov |

Computational Modeling and Simulation of Bip Tyr Ala Pro Lys Thr Obzl Gly

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

A prerequisite for accurate MD simulations is a reliable force field that describes the potential energy of the system as a function of its atomic coordinates. uiuc.edu While robust force fields like AMBER and CHARMM exist for the 20 canonical amino acids, parameters for ncAAs such as Biphenylalanine (Bip) and O-benzyl-threonine (Thr(OBzl)) are often unavailable and must be developed. nih.govbyu.edunih.gov

The parameterization process is a meticulous undertaking that typically involves:

Quantum Mechanics (QM) Calculations : High-level QM calculations are performed on model compounds (e.g., an acetylated and N-methylated dipeptide of the ncAA) to obtain reference data. frontiersin.orgresearchgate.net Methods like B3LYP or M06-2X are used for structural optimization, while more accurate methods like MP2 with large basis sets (e.g., cc-pVTZ) are used for single-point energy calculations. frontiersin.org

Charge Derivation : Atomic charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). The Restrained Electrostatic Potential (RESP) fitting approach is commonly used to ensure transferability and prevent unrealistically large charges on buried atoms. frontiersin.orgnih.gov

Parameter Fitting : Bond, angle, and dihedral parameters are optimized to reproduce QM-level geometries and rotational energy profiles. Dihedral angle parameters are particularly critical as they govern the conformational flexibility of the side chain. nih.gov

Validation : The newly developed parameters are validated by running short MD simulations and comparing the results against QM data or experimental observations, if available. nih.govfrontiersin.org Key validation metrics include the root-mean-square deviation (RMSD) between simulated and QM-optimized structures and the reproduction of relative energies between different conformers (e.g., α-helix vs. β-strand). frontiersin.orgnih.gov

Several tools and resources have been developed to aid this process. For instance, the Antechamber tool in AmberTools can be used to generate parameters using the General Amber Force Field (GAFF) for organic molecules. frontiersin.orgnih.gov Additionally, specialized databases and web servers like Forcefield_NCAA have been created to provide parameters for a library of ncAAs compatible with AMBER force fields. nih.govacs.org

| Parameter Type | Description | Development Approach |

| Bond Lengths & Angles | Define the equilibrium values and stiffness for covalent bonds and angles. | Fitted to match geometries from QM optimizations (e.g., at the B3LYP/6-31G* level). frontiersin.org |

| Dihedral Angles | Describe the energy profile for rotation around covalent bonds. Crucial for side-chain and backbone flexibility. | Parameterized to reproduce QM potential energy scans for rotation around key bonds. nih.gov |

| Atomic Charges | Govern electrostatic interactions, which are critical for intermolecular interactions and solvation. | Derived using ESP/RESP fitting to QM-calculated electrostatic potentials. frontiersin.orgnih.gov |

| van der Waals | Model short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Often taken from analogous atom types in existing force fields or fitted to reproduce liquid properties or interaction energies. |

Table 1: Key Force Field Parameters for Non-Canonical Amino Acids.

The surrounding solvent has a profound effect on peptide conformation and dynamics. acs.org Computational studies can employ either explicit or implicit solvent models, each with distinct advantages and disadvantages. illinois.edu

Explicit Solvent Models : These models treat individual solvent molecules (typically water) as distinct entities in the simulation box. Popular models include three-site (e.g., TIP3P, SPC/E) and four- or five-site (e.g., TIP4P, TIP5P) representations of water. acs.orgnih.gov Explicit models provide the most physically accurate representation of solvent-peptide interactions, including specific hydrogen bonds, but are computationally expensive due to the large number of atoms. illinois.edu For a peptide with charged (Lys) and polar (Tyr, Thr) residues, explicit water is critical for accurately modeling solvation shells.

Implicit Solvent Models : These models represent the solvent as a continuous medium with a given dielectric constant, such as the Generalized Born (GB) model. acs.org This approach significantly reduces the computational cost by eliminating the need to simulate thousands of water molecules. illinois.edu However, it may fail to capture specific local water interactions and can sometimes inaccurately represent the secondary structure of peptides. acs.org

Simulations are typically run in a specific thermodynamic ensemble. The most common choice for conformational sampling is the NpT ensemble , where the number of particles (N), pressure (P), and temperature (T) are held constant. acs.org This setup mimics laboratory conditions and allows the simulation box volume to fluctuate, which is important for accurate density and conformational sampling.

| Solvent Model | Principle | Advantages | Disadvantages |

| Explicit (e.g., TIP3P, SPC/E) | Individual water molecules are simulated. | High physical accuracy, captures specific H-bonds. illinois.edu | High computational cost, limits simulation timescale. illinois.edu |

| Implicit (e.g., Generalized Born) | Solvent is treated as a continuum. | Low computational cost, faster sampling. | Less accurate, lacks specific solvent interactions. acs.org |

Table 2: Comparison of Common Solvent Models for MD Simulations.

The three-dimensional structure of a peptide is largely defined by its set of dihedral angles. The backbone conformation is described by the φ (phi) and ψ (psi) angles for each residue. mdanalysis.org The flexibility and orientation of the side chains, including the bulky Bip and Thr(OBzl) groups, are determined by their respective χ (chi) angles.

Analysis of the trajectories from MD simulations provides probability distributions for these angles, often visualized in a Ramachandran plot for the backbone. researchgate.net These distributions reveal the preferred conformations and the energetic barriers between them. acs.org For "Bip-tyr-ala-pro-lys-thr(obzl)-gly," such analysis would be critical to understand:

The conformational restrictions imposed by the proline residue.

The preferred orientations of the biphenyl (B1667301) and benzyl (B1604629) groups and their interaction with other parts of the peptide.

A major challenge in MD simulations is the timescale problem: many biologically relevant conformational changes occur on timescales of microseconds to milliseconds or longer, far beyond what can be reached with conventional MD (typically nanoseconds to a few microseconds). americanpeptidesociety.org Flexible peptides containing bulky side chains, like "this compound," can have rugged energy landscapes with many local minima separated by high energy barriers.

Enhanced sampling methods are employed to overcome these barriers and accelerate conformational exploration. These techniques modify the simulation protocol to promote transitions between states. nih.govportlandpress.com

| Method | Principle | Application |

| Replica Exchange MD (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, conformations are exchanged between replicas, allowing low-temperature replicas to overcome energy barriers by visiting higher temperatures. nih.gov | Widely used for folding and conformational sampling of peptides and small proteins. nih.gov |

| Hamiltonian REMD | Replicas are run with different (modified) Hamiltonians rather than different temperatures. For example, a biasing potential can be applied to peptide backbone dihedrals to lower transition barriers. nih.govportlandpress.com | Efficiently enhances sampling of specific degrees of freedom, such as backbone transitions, often with fewer replicas than temperature REMD. nih.gov |

| Accelerated MD (aMD) | A non-negative boost potential is added to the true potential energy surface when the system's potential is below a certain threshold, effectively lowering energy barriers. acs.org | Useful for exploring broad conformational landscapes without defining specific collective variables. |

| Metadynamics | A history-dependent bias potential, typically as a function of a few selected collective variables (CVs), is added to the system to discourage it from revisiting previously explored conformations. americanpeptidesociety.org | Excellent for calculating free energy landscapes along specific, well-chosen reaction coordinates. |

Table 3: Common Enhanced Sampling Methods for Peptide Simulations.

Structure Prediction Algorithms for Peptides Containing Modified Residues

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental goal in computational biology. While machine-learning approaches like AlphaFold2 have revolutionized protein structure prediction, they are primarily trained on proteins with canonical amino acids and may struggle with peptides containing ncAAs. oup.comoup.com

Therefore, specialized algorithms are needed for peptides like "this compound." nih.gov

PEPstrMOD : This server is an updated version of PEPstr specifically developed to predict the structure of peptides containing natural and non-natural/modified residues. nih.gov It integrates force field libraries for ncAAs (Forcefield_NCAA) and post-translational modifications, performing molecular dynamics simulations with AMBER to generate and refine structures. nih.gov

PEP-FOLD : This is a fragment-based approach that predicts peptide structures by assembling a series of 4-residue structural fragments described by a structural alphabet. oup.comuniv-paris-diderot.fr While the standard server has limitations on non-standard amino acids, the underlying methodology can be adapted. univ-paris-diderot.fr

Rosetta : This powerful software suite for macromolecular modeling can handle ncAAs, but it requires the user to first create a parameter file for the novel residue. meilerlab.org The process involves defining the atom types, connectivity, and, crucially, a rotamer library that describes the low-energy side-chain conformations.

NCPepFold : This is a more recent deep learning model designed specifically for predicting the structures of cyclic peptides with non-canonical amino acids. biorxiv.org It uses a multi-granular representation that combines sequence information with an atomic graph for the ncAA, allowing it to learn the structural impact of the modification. biorxiv.org

These methods are crucial for generating initial models of "this compound" that can then be refined using extensive MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov For bioactive peptides, QSAR can be a powerful tool to guide the design of new analogues with improved potency or other desired properties. researchgate.netrsc.org

A hypothetical QSAR study on "this compound" would involve the following steps:

Dataset Assembly : A series of analogues of the parent peptide would be synthesized and tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). Analogues could be created by substituting the Bip residue with other aromatic ncAAs, changing the stereochemistry, or modifying other residues in the sequence.

Descriptor Calculation : For each peptide in the dataset, a set of numerical descriptors representing its structural and physicochemical properties is calculated. These can range from simple 1D/2D descriptors (e.g., molecular weight, hydrophobicity, amino acid indices) to complex 3D descriptors. nih.gov

3D-QSAR : In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), the peptides are aligned in 3D space. Then, steric and electrostatic interaction fields are calculated on a grid surrounding the molecules. The values of these fields serve as the descriptors. rsc.org This approach provides a visual map indicating where modifications to the peptide structure are likely to increase or decrease activity. researchgate.net

Model Building and Validation : A statistical method, such as Partial Least Squares (PLS), is used to build a mathematical equation linking the descriptors to the biological activity. The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of peptides not used in model training. researchgate.net

Molecular Descriptors for "this compound" and its Derivatives

The biological activity of a peptide is intrinsically linked to the physicochemical properties of its amino acid sequence. These properties can be quantified using molecular descriptors, which are numerical values representing different aspects of a molecule's structure. For the peptide "this compound," which contains both standard and non-standard amino acids, a variety of descriptors are considered to build a comprehensive computational model. acs.org Key descriptors include those related to hydrophobicity, steric properties (size and shape), and electronic features. nih.gov

Hydrophobicity: This is a critical factor in peptide-receptor interactions and protein folding. colostate.edu It is often expressed using hydrophobicity indices or scales, where a more positive value indicates greater hydrophobicity. wikipedia.org The biphenylalanine (Bip) residue, with its two phenyl rings, is expected to be highly hydrophobic, significantly more so than phenylalanine. alfa-chemistry.com The O-benzyl group on threonine (Thr(obzl)) also substantially increases its hydrophobicity compared to the standard threonine residue.

Steric Properties: The size and shape of amino acid side chains are defined by steric parameters like van der Waals volume. nih.govsci-hub.se These descriptors are crucial as they determine the conformational possibilities of the peptide and its ability to fit into a binding pocket. nih.govwikipedia.org The bulky nature of the Bip and Thr(obzl) residues imposes significant steric constraints on the peptide's backbone.

Electronic Parameters: These describe the electronic aspects of the amino acid side chains, such as their ability to donate or withdraw electrons, which influences interactions like hydrogen bonding and electrostatic interactions. youtube.com

A summary of key molecular descriptors for the amino acids in "this compound" is presented below. It is important to note that while values for standard amino acids are well-documented, those for non-standard residues like Bip and Thr(obzl) are often estimated or derived from computational models.

| Amino Acid | Code | Type | Hydrophobicity Index (Illustrative) | Van der Waals Volume (ų) (Illustrative) | Key Structural Features |

| Biphenylalanine | Bip | Non-Standard, Aromatic | >100 | ~230-250 | Two phenyl rings, highly hydrophobic and bulky. |

| Tyrosine | Tyr | Standard, Aromatic | 63 | 141.1 | Phenyl ring with a hydroxyl group, capable of H-bonding. |

| Alanine (B10760859) | Ala | Standard, Aliphatic | 41 | 67.1 | Small, non-polar methyl group. |

| Proline | Pro | Standard, Cyclic | 5 | 90.1 | Cyclic structure imposes conformational rigidity. |

| Lysine | Lys | Standard, Basic | -23 | 135.2 | Long aliphatic chain with a terminal primary amine, positively charged at physiological pH. |

| O-benzyl-threonine | Thr(obzl) | Non-Standard, Modified | ~70-80 | ~200-220 | Threonine with a benzyl ether, increasing hydrophobicity and steric bulk. |

| Glycine (B1666218) | Gly | Standard, Aliphatic | 0 | 48.1 | Single hydrogen atom as side chain, conformationally flexible. |

Disclaimer: The values for Hydrophobicity Index and Van der Waals Volume are illustrative and based on established scales for standard amino acids and computational estimations for non-standard residues. The exact values can vary depending on the specific scale and calculation method used.

Predictive Models for Biological Activity based on Structural Features

By correlating the molecular descriptors of "this compound" and its synthetic derivatives with their experimentally determined biological activities, it is possible to develop predictive QSAR models. nih.gov These models are mathematical equations that can forecast the activity of novel, untested peptide analogues.

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A series of derivatives of the lead peptide is synthesized, and their biological activities are measured.

Descriptor Calculation: For each peptide in the series, a set of relevant molecular descriptors is calculated. uestc.edu.cn

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). frontiersin.orgmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For a peptide like "this compound," a QSAR model could take a general form such as:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where 'c' represents the coefficients determined from the regression analysis.

For instance, a QSAR study on N-benzoyl-L-biphenylalanine derivatives, which are structurally related to the Bip residue, successfully identified key structural requirements for their activity as integrin antagonists. nih.gov Such models demonstrated the importance of specific steric and electronic features for biological function. Similarly, for "this compound," a predictive model could highlight the optimal balance of hydrophobicity and steric bulk at different positions in the peptide sequence to maximize its desired activity. For example, a model might reveal that increasing the hydrophobicity at the N-terminus with the Bip residue is beneficial, while the steric bulk of the Thr(obzl) needs to be within a specific range to avoid unfavorable interactions with the target receptor. nih.gov

The insights gained from these predictive models are invaluable for prioritizing the synthesis of new derivatives, thereby reducing the time and cost associated with drug discovery and development. By understanding the quantitative relationship between structure and activity, medicinal chemists can more effectively fine-tune the properties of "this compound" to create more potent and selective therapeutic agents.

Investigation of Biological Activity and Molecular Mechanisms Preclinical Focus

Structure-Activity Relationship (SAR) Studies of "Bip-tyr-ala-pro-lys-thr(obzl)-gly" and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of the peptide this compound influences its biological activity. These studies involve the systematic modification of the peptide's structure and the subsequent assessment of how these changes affect its function, potency, and selectivity.

The rational design of peptide analogues is a key strategy to enhance the therapeutic potential of a lead compound like this compound. This approach leverages an understanding of the peptide's presumed target and mechanism of action to create new molecules with improved properties, such as increased binding affinity, greater stability, or altered functional activity (e.g., agonist to antagonist).

The process often begins by creating a library of peptide analogues where specific amino acids are substituted. For instance, the alanine (B10760859) (Ala) or proline (Pro) residues might be replaced with other natural or unnatural amino acids to explore the impact of side-chain size, charge, and hydrophobicity on activity. Computational modeling can be employed to predict how these changes will affect the peptide's conformation and its interaction with a target receptor. The goal is to develop a comprehensive understanding of the structural requirements for optimal biological effect.

Mutational scanning, and specifically alanine scanning, is a powerful technique to pinpoint the contribution of individual amino acid residues to the peptide's function. wikipedia.org In alanine scanning, each amino acid residue in the this compound sequence (except for any existing alanines) would be systematically replaced with an alanine residue. genscript.com Alanine is chosen because its small, non-polar methyl side chain removes the specific functionality of the original residue without significantly altering the peptide's backbone conformation. wikipedia.org

By comparing the biological activity of these alanine-substituted analogues to the parent peptide, researchers can identify "hot spots"—residues that are critical for binding or activation of the target. A significant drop in activity upon substitution suggests that the original residue plays a crucial role. Conversely, little to no change in activity indicates that the original residue's side chain is not essential for the observed effect. This information is invaluable for guiding further modifications and for understanding the molecular basis of the peptide's activity.

A hypothetical alanine scan of this compound might yield results as depicted in the conceptual table below:

| Analogue | Modification | Relative Binding Affinity (%) | Functional Activity (%) |

| Parent Peptide | This compound | 100 | 100 |

| Analogue 1 | Ala -tyr-ala-pro-lys-thr(obzl)-gly | 5 | 2 |

| Analogue 2 | Bip-Ala -ala-pro-lys-thr(obzl)-gly | 20 | 15 |

| Analogue 3 | Bip-tyr-ala-Ala -lys-thr(obzl)-gly | 85 | 90 |

| Analogue 4 | Bip-tyr-ala-pro-Ala -thr(obzl)-gly | 40 | 35 |

| Analogue 5 | Bip-tyr-ala-pro-lys-Ala (obzl)-gly | 10 | 8 |

| Analogue 6 | Bip-tyr-ala-pro-lys-thr(obzl)-Ala | 95 | 98 |

This table is a conceptual representation and does not reflect actual experimental data.

The non-standard amino acid residues, Biphenylalanine (Bip) and O-benzyl-threonine (Thr(obzl)), are likely included in the peptide sequence to confer specific properties. The Bip residue, with its large, aromatic side chain, can significantly influence binding affinity and selectivity through enhanced hydrophobic and pi-pi stacking interactions with a target receptor. Its bulkiness can also provide steric hindrance that may protect the peptide from enzymatic degradation, thereby increasing its stability.

The O-benzyl group on the threonine residue (Thr(obzl)) serves as a protecting group for the hydroxyl function of the threonine side chain. This modification can prevent unwanted side reactions during peptide synthesis. In the context of biological activity, the benzyl (B1604629) group increases the hydrophobicity of the residue, which could enhance membrane permeability or receptor binding. Furthermore, blocking the hydroxyl group might prevent phosphorylation if the native peptide is a substrate for kinases, thus modulating its signaling pathway. The presence of this bulky group can also contribute to improved stability by sterically shielding nearby peptide bonds from proteases.

Receptor Binding and Ligand-Target Interactions (In Vitro and Preclinical Models)

To understand the mechanism of action of this compound, it is essential to characterize its interaction with its molecular target. This involves identifying the receptor(s) it binds to and quantifying the binding parameters.

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. In this technique, a radiolabeled version of a known ligand that binds to the receptor of interest is used. The ability of the unlabeled peptide, this compound, to displace the radioligand from the receptor is measured. These experiments are typically performed using cell membranes isolated from tissues or cell lines that express the target receptor.

The results of these competition binding assays are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the peptide. A lower Ki or IC50 value indicates a higher binding affinity. By testing the peptide against a panel of different receptors, its binding selectivity can also be determined.

A conceptual representation of data from a radioligand binding assay is shown below:

| Receptor | Test Compound | Ki (nM) |

| Receptor X | This compound | 15 |

| Receptor Y | This compound | 850 |

| Receptor Z | This compound | >10,000 |

This table is a conceptual representation and does not reflect actual experimental data.

Beyond determining the binding affinity, it is also important to understand the kinetics (the rates of association and dissociation) and the thermodynamics of the peptide-receptor interaction. Techniques such as surface plasmon resonance (SPR) can provide real-time data on the binding process.

SPR measures the change in the refractive index at the surface of a sensor chip when the peptide flows over and binds to the immobilized receptor. From these measurements, the association rate constant (kon) and the dissociation rate constant (koff) can be determined. The ratio of these constants (koff/kon) provides the equilibrium dissociation constant (KD), which is another measure of binding affinity.

Thermodynamic parameters, such as the change in enthalpy (ΔH) and the change in entropy (ΔS) upon binding, can be determined by performing binding studies at different temperatures. nih.gov These parameters provide insight into the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during binding, allowing for the determination of ΔH, KD, and the stoichiometry of the interaction in a single experiment. tandfonline.com

Target Identification Methodologies for Peptide Ligands

Identifying the specific molecular targets of a bioactive peptide is a critical step in understanding its mechanism of action and therapeutic potential. For a novel peptide such as "this compound," researchers would employ a range of techniques, primarily centered around chemical biology and proteomic approaches, to discover its direct binding partners within a complex biological system. researchgate.netnih.gov These methods are designed to translate a molecule with an interesting cellular effect into a validated target-ligand interaction. researchgate.net

A cornerstone of modern target identification is the use of chemical probes. nih.govstanford.edu These are modified versions of the bioactive compound—in this case, "this compound"—that have been functionalized to allow for detection and enrichment of their binding partners. The design of a successful probe is a modular process, requiring careful consideration to preserve the original peptide's biological activity. tandfonline.comresearchgate.net

A probe derived from this peptide would typically incorporate three key elements:

The Ligand: The core "this compound" sequence, which provides selectivity for the protein target(s). researchgate.net

A Reporter Group: A tag for visualization or purification, such as a fluorescent dye (e.g., fluorescein) for imaging subcellular localization or an affinity handle (e.g., biotin) for pull-down experiments. researchgate.netmdpi.com

A Reactive Group (Optional): For activity-based protein profiling (ABPP), a reactive group can be included to form a covalent bond with the target protein, enabling more stringent purification and identification. researchgate.netstanford.edu

The application involves introducing the probe into a relevant biological system, such as a cell lysate or live cells. mdpi.commdpi.com The probe then binds to its target protein(s). Subsequent use of the reporter tag allows for the isolation of the probe-protein complex, paving the way for identification of the unknown protein partner. mdpi.com

Table 1: Illustrative Design of a Hypothetical Chemical Probe for "this compound" This table outlines the components that would be considered in the design of an affinity-based chemical probe for target identification.

| Component | Example Moiety | Function | Design Consideration |

|---|---|---|---|

| Targeting Ligand | This compound | Provides binding affinity and selectivity for the target protein(s). | The core structure must be preserved to maintain biological activity. |

| Linker | Polyethylene (B3416737) glycol (PEG) chain | Connects the ligand to the reporter group without sterically hindering the ligand-protein interaction. | Linker length and composition must be optimized to ensure proper folding and accessibility. |

| Reporter Group (Affinity Handle) | Biotin | Enables high-affinity capture of the probe-protein complex using streptavidin-coated beads. | The position of attachment should be at a site on the peptide that is not critical for target binding. |

| Negative Control | A structurally similar but inactive peptide (e.g., with scrambled amino acids) | Used to differentiate specific binding partners from non-specific background proteins. nih.gov | The control should possess similar physicochemical properties to the active probe. |

Once a chemical probe has been applied, proteomics is used to identify the captured proteins. mdpi.com The most common method is affinity purification followed by mass spectrometry (AP-MS). nih.gov In this workflow, a biotinylated probe derived from "this compound" would be incubated with a cell or tissue lysate. The probe and any bound proteins are then captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the specifically captured proteins are eluted and digested into smaller peptide fragments, which are then identified using high-resolution mass spectrometry. mdpi.comnih.gov

Quantitative proteomics techniques, such as Isotope-Coded Affinity Tags (ICAT) or Tandem Mass Tags (TMT), are often employed to distinguish true binding partners from background contaminants. mdpi.com By comparing the abundance of proteins pulled down by the active probe versus a negative control probe, researchers can confidently identify specific interactors. nih.gov

Table 2: Hypothetical Protein Binding Partners for a "this compound"-Derived Probe Identified by AP-MS This table shows representative data from a quantitative proteomics experiment to identify specific protein interactors.

| Protein Identified | Gene Name | Cellular Location | Fold Enrichment (Active Probe vs. Control) | Potential Function |

|---|---|---|---|---|

| Kinase X | KNKX | Cytoplasm | 15.2 | Signal Transduction |

| Receptor Y | RCPY | Plasma Membrane | 11.5 | Cell Surface Signaling |

| Structural Protein Z | SPZ | Cytoskeleton | 1.1 | Non-specific binder |

| Heat Shock Protein 70 | HSPA1A | Cytoplasm | 1.3 | Common non-specific binder |

In Vitro Functional Assays to Elucidate Mechanism of Action

Following target identification, functional assays are required to confirm that the interaction between the peptide and its putative target is responsible for the observed biological effects. These in vitro assays are conducted in controlled environments to dissect the specific molecular mechanism. americanpeptidesociety.orgamericanpeptidesociety.org

Cell-based assays are crucial for determining how a peptide impacts cellular functions in a physiologically relevant context. americanpeptidesociety.org If proteomics identified "Kinase X" as a primary target of "this compound," researchers would use assays to measure the activity of the signaling pathway in which Kinase X participates. A common approach is the use of reporter gene assays, where the transcription of a reporter like luciferase is placed under the control of a transcription factor regulated by the signaling pathway. bpsbioscience.comyoutube.com An increase or decrease in luciferase activity upon treatment with the peptide provides a quantitative measure of pathway modulation. bpsbioscience.com Other assays can measure changes in cell proliferation, apoptosis, or cytokine production. americanpeptidesociety.org

Table 3: Representative Data from a Cell-Based Luciferase Reporter Assay This table illustrates how a cell-based assay could demonstrate the effect of "this compound" on a specific signaling pathway.

| Treatment Condition | Peptide Concentration (µM) | Relative Luciferase Units (RLU) | Interpretation |

|---|---|---|---|

| Vehicle Control | 0 | 1.0 | Baseline pathway activity |

| This compound | 0.1 | 0.85 | Minor inhibition |

| This compound | 1.0 | 0.42 | Moderate inhibition |

| This compound | 10.0 | 0.15 | Strong inhibition of the signaling pathway |

| Known Pathway Inhibitor | 1.0 | 0.12 | Positive control confirms assay validity |

If the identified target is an enzyme, its direct inhibition or activation by the peptide must be quantified. americanpeptidesociety.org Enzyme kinetic studies are performed to determine key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to reduce enzyme activity by 50%. nih.gov By measuring the reaction rate at various substrate concentrations in the presence and absence of the peptide, researchers can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). americanpeptidesociety.orgacs.org This information is vital for understanding how the peptide exerts its effect at a molecular level. biobide.com

Table 4: Hypothetical Enzyme Inhibition Profile for "this compound" This table shows example IC50 values of the peptide against its identified target enzyme and other related enzymes to assess selectivity.

| Enzyme Target | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Kinase X (Identified Target) | 0.5 | Competitive |

| Kinase A (Related) | 25.0 | Not Determined |

| Kinase B (Related) | > 100 | No significant inhibition |

| Protease C (Unrelated) | > 100 | No significant inhibition |

Preclinical In Vivo Studies in Model Systems (Mechanistic Insights)

After establishing a clear mechanism in vitro, preclinical in vivo studies are conducted to confirm these findings within a complex living organism. nih.gov A peptide like "this compound" would be administered to an appropriate animal model of a disease relevant to its proposed mechanism of action (e.g., a mouse model of inflammation if the peptide inhibits an inflammatory kinase). researchgate.net These studies aim to demonstrate that the peptide engages its target in vivo and produces a measurable pharmacodynamic effect consistent with the in vitro findings. This could involve collecting tissue samples to measure the phosphorylation state of a downstream substrate of the target kinase or analyzing biomarkers in the blood. stocktitan.net Such studies are essential for validating the mechanism before any consideration of therapeutic development. nih.gov

Table 5: Illustrative Design of a Preclinical In Vivo Study for Mechanistic Validation This table outlines a sample study in a mouse model to confirm the in vivo mechanism of action of "this compound".

| Study Group | Treatment | Animal Model | Primary Endpoint | Mechanistic Readout |

|---|---|---|---|---|

| Group 1 (Control) | Vehicle | LPS-induced inflammation mouse model | Levels of inflammatory cytokine TNF-α in serum | Phosphorylation level of Target Substrate Z in spleen tissue |

| Group 2 (Test) | This compound | LPS-induced inflammation mouse model | Levels of inflammatory cytokine TNF-α in serum | Phosphorylation level of Target Substrate Z in spleen tissue |

| Group 3 (Positive Control) | Known Kinase X Inhibitor | LPS-induced inflammation mouse model | Levels of inflammatory cytokine TNF-α in serum | Phosphorylation level of Target Substrate Z in spleen tissue |

Assessment of Target Engagement in Preclinical Animal Models

Information regarding the assessment of in vivo target engagement for this compound is not available in the public domain. Preclinical studies typically employ various methodologies to confirm that a compound interacts with its intended molecular target in a living organism. These methods can include:

Biodistribution studies: Utilizing radiolabeled compounds to track their accumulation in various tissues, which can indicate target location.

Pharmacodynamic biomarker analysis: Measuring changes in downstream biological markers that are known to be modulated by the target's activity.

In vivo imaging techniques: Such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with a radiolabeled version of the compound or a competing ligand to visualize target occupancy.

Ex vivo tissue analysis: Following administration of the compound, tissues are harvested to measure target binding or activity levels directly.

Without any published preclinical studies on this compound, no data on these or any other methods of target engagement assessment can be presented.

Exploration of Biological Effects in Disease Models (e.g., target validation)

There is no publicly available research detailing the biological effects of this compound in any preclinical disease models. The investigation of a compound's efficacy in relevant animal models of disease is a critical step in the drug discovery and development process. This stage serves to validate the therapeutic potential of targeting a specific pathway and to understand the compound's in vivo effects.

Typically, this would involve administering the compound to animal models that mimic human diseases and evaluating various endpoints, which could include:

Changes in disease-specific pathology.

Alterations in behavioral or physiological readouts.

Survival analysis.

Biomarker modulation.

As no such studies have been published for this compound, no information on its potential therapeutic effects or the validation of its putative target in a disease context can be provided.

Advanced Research Directions and Future Perspectives for Modified Peptides

Development of "Bip-tyr-ala-pro-lys-thr(obzl)-gly" as a Chemical Probe for Biological Research

While specific published research on the development of "this compound" as a chemical probe is not extensively documented in publicly available literature, its structure provides insight into its potential applications in biological research. A chemical probe is a small molecule used to study and manipulate biological systems. The design of this peptide, featuring a biphenylalanine (Bip) residue, a benzyl-protected threonine (Thr(obzl)), and a combination of hydrophobic, polar, and charged amino acids, suggests a tailored design for interacting with specific biological targets.

The inclusion of the non-proteinogenic amino acid Bip can confer unique properties, such as enhanced resistance to enzymatic degradation and specific aromatic interactions with a target protein. The benzyl (B1604629) protection on the threonine side chain is a common strategy in peptide synthesis to prevent unwanted side reactions, but in a final compound, it could also enhance hydrophobicity and influence binding. The presence of lysine, a positively charged amino acid, is often important for cell permeation and interaction with lipids in cell membranes nih.gov. Peptides with such characteristics can be developed as probes for studying protein-protein interactions, enzyme activity, or as ligands for specific receptors researchgate.net. For instance, a modified peptide like this could potentially be functionalized with a fluorescent dye or a radioactive isotope to serve as a tracer in imaging studies or binding assays.

Strategies for Engineering Peptides with Enhanced Stability and Bioactivity

A primary challenge in the development of peptide-based tools and therapeutics is their inherent instability and low bioactivity. Peptides are susceptible to degradation by proteases and often have a short half-life in vivo nih.govresearchgate.net. To overcome these limitations, researchers employ a variety of engineering strategies to enhance their stability and biological function. nih.govresearchgate.net

Key strategies include:

Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers can render the peptide resistant to proteolytic enzymes, thereby increasing its half-life. nih.gov Another approach is to substitute residues prone to oxidation, such as cysteine or methionine, with more stable alternatives like serine or norleucine, respectively. proteogenix.science

Backbone and Terminal Modifications: Modifying the peptide backbone or its ends can significantly improve stability. Common modifications include N-terminal acetylation and C-terminal amidation, which neutralize charges and mimic the structure of a larger protein, reducing susceptibility to exopeptidases. researchgate.net

Structural Constraint/Cyclization: Introducing cyclic structures, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, restricts the peptide's conformation. This can lead to increased receptor affinity, enhanced stability, and improved cell permeability. researchgate.net

Stapled Peptides: This technique involves introducing a synthetic brace or "staple" to lock a peptide into a specific secondary structure, often an α-helix. rsc.org Hydrocarbon stapling, for example, can protect the peptide from proteolytic cleavage and enhance its binding affinity and stability. nih.govrsc.org

Conjugation to Macromolecules: Attaching peptides to larger molecules like polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA) can increase their hydrodynamic size, prolonging circulation time and reducing renal clearance. researchgate.netproteogenix.science

Table 1: Strategies for Enhancing Peptide Stability and Bioactivity

| Strategy | Description | Primary Benefit(s) |

|---|---|---|

| D-Amino Acid Substitution | Replacing L-amino acids with their non-natural D-isomers. nih.gov | Increased resistance to proteolysis, longer half-life. nih.gov |

| Terminal Capping | Acetylation of the N-terminus and/or amidation of the C-terminus. researchgate.net | Reduced susceptibility to exopeptidases, charge neutralization. researchgate.net |

| Cyclization | Forming a cyclic structure via a covalent bond. researchgate.net | Enhanced stability, increased receptor affinity, improved permeability. researchgate.net |

| Hydrocarbon Stapling | Introducing a synthetic brace to enforce helical structure. nih.govrsc.org | Preserves secondary structure, improves stability and target binding. nih.gov |

| PEGylation | Covalent attachment of polyethylene glycol chains. researchgate.net | Prolonged half-life, reduced immunogenicity. researchgate.net |

| Lipidation | Attachment of fatty acid chains. | Enhanced membrane interaction and cellular uptake. |

Computational Design and Optimization of Modified Peptides like "this compound"

Computational methods have become indispensable in modern peptide design, allowing for the rapid in silico screening and optimization of sequences before undertaking costly and time-consuming chemical synthesis. proteogenix.sciencemdpi.com These tools enable the design of peptides with specific structures and functions, such as the modified heptapeptide (B1575542) "this compound."

The process of computational peptide design often involves:

Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a peptide when bound to a target protein. researchgate.net Following docking, molecular dynamics (MD) simulations can be used to study the flexibility of the peptide and the stability of the peptide-protein complex over time. researchgate.net

Artificial Intelligence and Machine Learning: AI-driven approaches, including deep learning models like AlphaFold, have revolutionized the prediction of peptide conformations and interactions. researchgate.net Machine learning algorithms can be trained on large datasets of known peptides to identify novel sequences with desired properties, such as antimicrobial activity or high binding affinity. mdpi.comresearchgate.net

De Novo Design: Computational algorithms can design novel peptides from scratch. mdpi.com For example, the PepAD algorithm was developed to discover amyloid-forming peptides by screening sequence space. researchgate.net Other approaches use structural alphabets, which simplify protein structures into a set of building blocks, to facilitate the design of peptides with specific folds. mdpi.com These methods can be used to design peptides that mimic the structure and function of larger proteins. mdpi.com

Table 2: Computational Tools in Peptide Design

| Tool/Method | Application | Purpose |

|---|---|---|

| Molecular Docking | Virtual screening of peptide libraries against a target. researchgate.net | Predicts binding modes and identifies potential bioactive peptides. researchgate.net |

| Molecular Dynamics (MD) | Simulating the movement of peptides and their targets over time. researchgate.net | Assesses conformational flexibility and interaction stability. researchgate.net |

| AlphaFold | Deep learning-based structure prediction. researchgate.net | Provides accurate predictions of peptide conformations. researchgate.net |

| PEP-FOLD3 | Structural alphabet-based peptide design. mdpi.com | Simplifies protein structures to design peptides with desired features. mdpi.com |

| PepAD | Peptide assembly design algorithm. researchgate.net | Discovers novel peptides capable of self-assembly. researchgate.net |

Interdisciplinary Research Integrating Synthesis, Biophysics, and Computational Biology in Peptide Science

The advancement of peptide science is fundamentally an interdisciplinary endeavor, relying on the tight integration of chemical synthesis, biophysics, and computational biology. wiley.comvacancyedu.com This synergistic approach allows for a comprehensive cycle of design, creation, and validation that accelerates the discovery of novel functional peptides.